Teneligliptin hydrobromide

Description

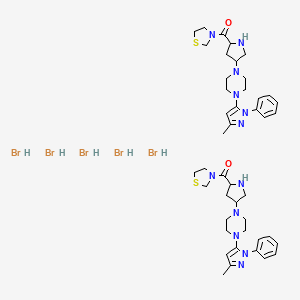

Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H30N6OS.5BrH/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXIOMHUGCXFIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H65Br5N12O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1257.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Process Optimization of Teneligliptin Hydrobromide

Retrosynthetic Analysis and Strategic Disconnections

The synthesis of Teneligliptin (B1682743) hydrobromide is approached through a strategic retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. researchgate.net The primary disconnection of the Teneligliptin structure occurs at the amide bond and the piperazine-pyrrolidine ring junction. This leads to three key fragments: (2S,4S)-1-(tert-butoxycarbonyl)-4-amino-N-(thiazolidin-3-yl)pyrrolidine-2-carboxamide, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, and a suitable protecting group for the pyrrolidine (B122466) nitrogen. researchgate.netresearchgate.net

A common retrosynthetic strategy is illustrated below:

Figure 1: Retrosynthetic Disconnection of Teneligliptin

This disconnection pathway allows for a linear and convergent synthesis, where the key fragments are prepared separately and then coupled to form the final molecule. researchgate.net The choice of commercially available and cost-effective starting materials like L-proline methyl ester is a crucial aspect of this strategy for industrial-scale production. researchgate.net

Novel Synthetic Methodologies for Teneligliptin Hydrobromide

Recent research has focused on developing novel and more efficient synthetic routes for this compound, moving beyond initial methods to improve yield, reduce costs, and simplify procedures.

Exploration of Key Intermediates and their Isolation (e.g., nosyl derivative of L-proline methyl ester)

A significant advancement in the synthesis of Teneligliptin involves the use and isolation of novel intermediates, such as the nosyl derivative of L-proline methyl ester. researchgate.netresearchgate.net The nosyl group (2-nitrobenzenesulfonyl) serves as an excellent leaving group, facilitating a stereoselective SN2-type nucleophilic substitution. researchgate.netbartleby.com

One reported method involves the following key steps:

Nosylation: L-proline methyl ester is reacted with 2-nitrobenzenesulfonyl chloride (nosyl chloride) to form the nosyl derivative. google.com This activated intermediate is crucial for the subsequent substitution reaction. researchgate.netbartleby.com

Stereoselective Substitution: The nosylated intermediate undergoes a nucleophilic substitution with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. researchgate.net This step is critical for establishing the correct stereochemistry at the C4 position of the pyrrolidine ring.

De-esterification and Amidation: The resulting ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with 1,3-thiazolidine to form the amide bond. researchgate.net

Deprotection and Salt Formation: The final step involves the removal of the N-Boc protecting group and formation of the hydrobromide salt. researchgate.netgoogle.com

The use of the nosyl derivative has been shown to be advantageous for commercial-scale production due to its high reactivity and the ability to achieve good yields. bartleby.com

Optimization of Reaction Conditions and Process Parameters

Optimization of reaction conditions is paramount for the industrial synthesis of this compound to ensure high yield and purity. researchgate.net This includes the careful selection of solvents, reagents, and reaction temperatures.

For instance, in the reductive amination step to form the piperazine-pyrrolidine linkage, the choice of reducing agent and solvent system is critical. Sodium triacetoxyborohydride (B8407120) in a mixed solvent system of tetrahydrofuran (B95107) and toluene (B28343) has been reported to give high yields and purity. google.com

The final crystallization step to obtain Teneligliptin 2.5 hydrobromide hydrate (B1144303) has also been optimized. Various solvent systems, including methanol (B129727)/n-butanol, methanol/tertiary butanol, and N,N-dimethyl acetamide/tetrahydrofuran, have been explored to achieve the desired crystalline form and purity of at least 99.7%. google.comgoogle.com The temperature profile during crystallization, including heating to reflux and subsequent cooling, is carefully controlled to ensure consistent product quality. google.com

| Process Step | Parameters Optimized | Examples of Optimized Conditions | Outcome |

| Reductive Amination | Solvent, Reducing Agent | Toluene/Tetrahydrofuran, Sodium triacetoxyborohydride | High yield (87%) and purity (88.17%) google.com |

| Crystallization | Solvent System, Temperature | Methanol/tertiary butanol, heating to 70-75°C then cooling to -5 to 25°C | High purity (≥99.7%) Teneligliptin 2.5 HBr hydrate google.com |

| Purification | Solvent/Anti-solvent | Various solvent/anti-solvent pairs | Substantially pure product with ≥99.9% purity google.com |

Control of Impurities and By-product Formation in Industrial Synthesis

The control of impurities is a critical aspect of the manufacturing process for any active pharmaceutical ingredient (API), and Teneligliptin is no exception. rasayanjournal.co.injapsonline.com Process-related impurities can arise from starting materials, intermediates, by-products, or degradation products. researchgate.netgoogle.com

One potential impurity is the diastereoisomer of Teneligliptin, which can be formed during the synthesis. researchgate.net The stereoselective synthesis and purification steps are designed to minimize the formation and carry-over of this impurity.

Genotoxic impurities, such as sulfonate esters, are of particular concern as they can be formed from the use of sulfonyl chlorides (e.g., nosyl chloride) and alcohols (e.g., methanol) during the synthesis. japsonline.com Methods using GC-MS have been developed to detect and quantify trace levels of these impurities. japsonline.com Similarly, p-anisaldehyde, which can be used as a phase transfer catalyst, is another potential impurity that requires control and monitoring. rasayanjournal.co.in

Regulatory guidelines from bodies like the ICH, EMA, and USFDA necessitate stringent control of all impurities. japsonline.com Process optimization plays a key role in minimizing impurity formation to meet these requirements. japsonline.com This includes careful control of reaction conditions and purification protocols to ensure the final API meets the required quality standards. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce environmental impact and improve sustainability. In the context of Teneligliptin synthesis, several approaches have been explored.

One area of focus is the use of greener solvents. For example, some synthetic methods for related compounds have utilized more environmentally benign solvents in place of traditional halogenated solvents like dichloromethane. ajgreenchem.com

The use of catalysts to improve reaction efficiency and reduce waste is another key principle of green chemistry. For instance, the use of Ceric Ammonium (B1175870) Nitrate (CAN) as a green catalyst for catalytic amidation has been explored in the synthesis of related heterocyclic compounds. researchgate.net

In Vitro Pharmacological Investigations of Teneligliptin Hydrobromide

Enzyme Kinetics and Inhibition Mechanisms of Dipeptidyl Peptidase-4 (DPP-4)

Concentration-Dependent Inhibition of Recombinant Human and Plasma DPP-4

Teneligliptin (B1682743) demonstrates potent, concentration-dependent inhibition of both recombinant human DPP-4 and native DPP-4 present in human and rat plasma. molnova.comimmunomart.com The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are consistently in the low nanomolar range across various studies.

Reported IC50 values for Teneligliptin against different sources of DPP-4 are summarized below:

| DPP-4 Source | IC50 Value (nM) | Reference |

| Recombinant Human DPP-4 | 0.37 | medchemexpress.comcaymanchem.commedchemexpress.comaxonmedchem.com |

| Human Plasma DPP-4 | 1.75 | molnova.comimmunomart.comnih.gov |

| Recombinant Human DPP-4 | 0.889 | molnova.comimmunomart.comnih.gov |

| Rat Plasma DPP-4 | 1.35 | molnova.comimmunomart.com |

| Rat DPP-4 | 0.29 | medchemexpress.comcaymanchem.commedchemexpress.comaxonmedchem.com |

These low IC50 values indicate that Teneligliptin is a highly potent inhibitor of the DPP-4 enzyme.

Substrate Competitive Inhibition Kinetics

Kinetic studies have revealed that Teneligliptin inhibits DPP-4 in a substrate-competitive manner. molnova.comimmunomart.com This mode of inhibition means that Teneligliptin binds to the active site of the DPP-4 enzyme, the same site where the natural substrates (like GLP-1 and GIP) would bind, thereby preventing their degradation.

A study using glycyl-prolyl-4-methylcoumaryl-7-amide (Gly-Pro-MCA) as a substrate and recombinant human DPP-4 determined the following kinetic parameters for Teneligliptin:

| Kinetic Parameter | Value | Reference |

| Ki (Inhibition Constant) | 0.406 nM | molnova.comimmunomart.com |

| Km (Michaelis Constant) | 24 µM | molnova.comimmunomart.com |

| Vmax (Maximum Velocity) | 6.06 nmol/min | molnova.comimmunomart.com |

The low Ki value further confirms the high affinity of Teneligliptin for the DPP-4 enzyme.

Selectivity Profile Against Other Dipeptidyl Peptidases (e.g., DPP-8, DPP-9) and Fibroblast Activation Protein (FAP)

An important characteristic of a DPP-4 inhibitor is its selectivity for DPP-4 over other closely related proteases, such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP), to minimize potential off-target effects. frontiersin.org Teneligliptin exhibits high selectivity for DPP-4. caymanchem.com

The IC50 values for Teneligliptin against these related enzymes are significantly higher than for DPP-4, indicating much weaker inhibition:

| Enzyme | IC50 Value (nM) | Selectivity vs. rhDPP-4 (fold) | Reference |

| DPP-8 (human) | 260 | >160 | caymanchem.comnih.gov |

| DPP-9 (human) | 540 | >160 | caymanchem.comnih.gov |

| FAP (human) | >10,000 | >160 | nih.gov |

This high degree of selectivity is attributed to specific structural interactions between Teneligliptin and the DPP-4 enzyme. nih.govfrontiersin.org

Molecular Interactions and Binding Affinities with DPP-4 Enzyme

Surface Plasmon Resonance (SPR) Studies of Binding Kinetics

Surface Plasmon Resonance (SPR) has been employed to study the real-time binding kinetics of Teneligliptin to the DPP-4 enzyme. vetmeduni.ac.at These studies provide insights into the association (on-rate) and dissociation (off-rate) of the inhibitor from the enzyme.

Quantitative analysis from SPR studies has shown that Teneligliptin has a high binding affinity for DPP-4, in the nanomolar range. vetmeduni.ac.at One study reported a binding affinity of 0.4 nM for Teneligliptin. vetmeduni.ac.at The association rates for Teneligliptin, a secondary amine, were noted to be slower compared to primary amine DPP-4 inhibitors. vetmeduni.ac.at

X-ray Co-crystal Structure Analysis of Teneligliptin-DPP-4 Complex

The three-dimensional structure of Teneligliptin in complex with the human DPP-4 enzyme has been determined by X-ray crystallography. nih.govrcsb.orgresearchgate.netresearchgate.net This analysis provides a detailed view of the molecular interactions that are crucial for its potent and selective inhibition.

Computational Modeling and Molecular Docking Studies of DPP-4 Subsite Interactions

Computational modeling and molecular docking studies have provided significant insights into the interaction between teneligliptin and the dipeptidyl peptidase-4 (DPP-4) enzyme. The active site of DPP-4 consists of several subsites, including S1, S2, and the S2 extensive subsite, which are crucial for inhibitor binding and selectivity. nih.govkyoto-u.ac.jp

A key feature of teneligliptin's interaction is the engagement of its phenyl-pyrazole moiety with the S2 extensive subsite, specifically with the Phe357 residue. nih.gov X-ray co-crystal structures have confirmed that the interaction between the phenyl ring on the pyrazole (B372694) and the S2 extensive subsite enhances both the potency and selectivity of the inhibitor. nih.gov This additional binding to the S2 extensive subsite is a distinguishing characteristic compared to some other DPP-4 inhibitors and contributes to its higher activity. nih.govkyoto-u.ac.jp Fragment molecular orbital calculations have further quantified these interactions, indicating that the strong hydrophobic interactions with the S2 extensive subsite, in addition to interactions at the S1 subsite, contribute to teneligliptin's superior inhibitory activity compared to some other gliptins. nih.govplos.org

| Subsite | Interacting Moiety of Teneligliptin | Key Interacting Residues | Type of Interaction | Reference |

| S1 | Pyrrolidine (B122466) ring | Glu205, Glu206 | Hydrogen bonding | nih.gov |

| S2 | Pyrrolidine ring | Arg125, Pro550 | Not specified | nih.gov |

| S2 extensive | Phenyl-pyrazole moiety, Pyrrolidine ring | Phe357, Arg358, Ser209, Val207 | Hydrophobic interactions | nih.govnih.gov |

Cellular and Subcellular Mechanistic Studies

Regulation of Incretin (B1656795) Hormone Degradation (e.g., GLP-1, GIP) in Cellular Models

In vitro studies have demonstrated that teneligliptin effectively inhibits the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1). moph.go.thnafdac.gov.ng By inhibiting DPP-4, teneligliptin prevents the rapid inactivation of active GLP-1 in plasma. moph.go.thnafdac.gov.ng This leads to an increased concentration of active GLP-1, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) secretion. moph.go.th

Influence on Oxidative Stress and Reactive Oxygen Species (ROS) Production in Endothelial Cells

Teneligliptin has demonstrated significant protective effects against oxidative stress in endothelial cells in various in vitro models. nih.govdovepress.com In human umbilical vein endothelial cells (HUVECs) exposed to high glucose conditions, teneligliptin has been shown to possess intrinsic antioxidant properties. nih.gov It reduces the levels of reactive oxygen species (ROS) and initiates the transcriptional cascade of antioxidant genes. nih.govdovepress.com

Specifically, teneligliptin has been found to suppress the expression of NADPH oxidase 4 (NOX4), a major source of ROS in endothelial cells, and promote the production of glutathione (B108866), a key antioxidant. sci-hub.senih.gov Studies have shown that pretreatment with teneligliptin at concentrations of 1.0 and 3.0 μM can suppress H/R-induced ROS production in rat cardiac microvascular endothelial cells (CMECs). sci-hub.senih.gov Furthermore, the combination of teneligliptin and GLP-1 has a synergistic effect, leading to a greater reduction in ROS production in HUVECs exposed to high glucose. nih.gov This suggests that by preventing GLP-1 degradation, teneligliptin enhances the natural antioxidant effects of the incretin hormone. nih.gov

| Cell Model | Condition | Teneligliptin Concentration | Observed Effect | Reference |

| HUVECs | High glucose | 3.0 μmol/L | Reduced ROS levels, initiated antioxidant gene transcription | nih.gov |

| HUVECs | High glucose | Not specified | Reduced ROS levels, antioxidant properties | dovepress.com |

| CMECs | Hypoxia/Reoxygenation | 1.0 and 3.0 μM | Suppressed ROS production, suppressed NOX4 expression, promoted glutathione production | sci-hub.senih.gov |

| HUVECs | High glucose | 3.0 μmol/L | Synergistic reduction in ROS with GLP-1 | nih.gov |

Modulation of Endoplasmic Reticulum (ER) Stress and Apoptosis Pathways in Cardiomyocytes

Teneligliptin has been shown to exert protective effects on cardiomyocytes by modulating endoplasmic reticulum (ER) stress and apoptosis pathways. nih.govwindows.net In models of diabetic cardiomyopathy, teneligliptin has been found to alleviate ER stress, which is a known trigger for inflammation and apoptosis. nih.govwindows.net

Impact on Inflammasome Activation (e.g., NLRP3) in Diabetic Cardioprotection Models

A key mechanism of teneligliptin's cardioprotective effects involves the inhibition of the NLRP3 inflammasome. nih.govwindows.net In both in vivo and in vitro models of diabetic cardiomyopathy, teneligliptin has been shown to inhibit the activation of the NLRP3 inflammasome, leading to reduced inflammation and myocardial injury. nih.govwindows.netwjgnet.comresearchgate.net

In primary cardiomyocytes treated with high glucose, teneligliptin at concentrations of 2.5 or 5 µM prevented the activation of the NLRP3 inflammasome. researchgate.net This was evidenced by the reduced expression of NLRP3 and caspase-1, as well as decreased levels of the pro-inflammatory cytokine IL-1β. researchgate.net The inhibition of the NLRP3 inflammasome by teneligliptin is mediated, at least in part, by the activation of AMP-activated protein kinase (AMPK). nih.govwjgnet.com By reducing oxidative stress and activating AMPK, teneligliptin effectively suppresses the NLRP3 inflammasome pathway, thereby protecting cardiomyocytes from inflammatory damage and pyroptosis, a form of programmed cell death. nih.govwindows.net

| Cell Model | Condition | Teneligliptin Concentration | Observed Effect | Reference |

| Primary cardiomyocytes | High glucose (30 mmol/L) | 2.5 or 5 µM | Reduced expression of NLRP3 and caspase-1, decreased IL-1β levels | researchgate.net |

| Primary mouse cardiomyocytes | High glucose | 2.5-5 μM | Prevents activation of NLRP3 inflammasome, increases AMPK phosphorylation | medchemexpress.com |

| Cardiomyocytes | Diabetic cardiomyopathy models | Not specified | Inhibits NLRP3 inflammasome activity, exerts anti-inflammatory and protective effects | wjgnet.com |

Induction of Melanophagy via Autophagy Activation in Melanocytes

Recent research has uncovered a novel role for teneligliptin hydrobromide in the regulation of pigmentation through the induction of melanophagy. mdpi.comresearchgate.net In B16F1 mouse melanoma cells, teneligliptin was identified as a potent inducer of melanophagy, the process of melanosome degradation by autophagy. mdpi.comresearchgate.net

Treatment with this compound was found to decrease melanin (B1238610) content that had been elevated by alpha-melanocyte-stimulating hormone (α-MSH). mdpi.comresearchgate.net This effect was accompanied by the activation of autophagy within the B16F1 cells. mdpi.comresearchgate.net The induction of melanophagy by teneligliptin was shown to be dependent on the unc-51-like kinase (ULK1), a key regulator of autophagy. mdpi.com Inhibition of ULK1 significantly reduced both the anti-pigmentation effects and the autophagy induced by teneligliptin. mdpi.com These findings suggest that teneligliptin promotes the clearance of melanosomes by activating the autophagy pathway in melanocytes. mdpi.comresearchgate.net

Downregulation of DPP-4 Expression at mRNA and Protein Levels in Endothelial Cells

In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that Teneligliptin can directly influence the expression of DPP-4, an enzyme pivotal in glucose metabolism. nih.govoncotarget.com Research shows that hyperglycemic conditions upregulate both the gene and protein levels of DPP-4 in these cells. nih.gov

Prolonged treatment with Teneligliptin has been shown to downregulate DPP-4 at both the messenger RNA (mRNA) and protein levels in endothelial cells exposed to high glucose (HG) and high metabolic memory (HM) conditions. nih.govoncotarget.com Specifically, under these hyperglycemic states, Teneligliptin significantly reduces the increased DPP-4 mRNA levels. nih.gov This effect on gene expression is complemented by a strong attenuation of the elevated DPP-4 protein levels. nih.gov

Interestingly, the downregulation of DPP-4 expression at the protein level by Teneligliptin also occurs in HUVECs exposed to normal glucose (NG) conditions. nih.govoncotarget.com However, under normal glucose, Teneligliptin does not appear to affect DPP-4 mRNA levels. nih.gov This suggests that the drug's regulatory effect on DPP-4 gene expression is a response to the increased protein presence characteristic of hyperglycemic states. nih.govoncotarget.com This ability to reduce the DPP-4 content and activity in endothelial cells is a notable intrinsic property of Teneligliptin. nih.gov

Beyond its direct impact on DPP-4, Teneligliptin has been observed to possess antioxidant properties in endothelial cells, which may contribute to its protective effects. glpbio.cnresearchgate.net It has been shown to reduce reactive oxygen species (ROS) levels and enhance the expression of antioxidant genes. nih.govglpbio.cn This is significant as high-glucose-induced oxidative stress is a known contributor to endothelial damage. nih.gov

Investigation of Drug-Metabolizing Enzymes (e.g., CYP3A4, FMO3, FMO1, CYP2D6) and Transporter (e.g., P-glycoprotein, OAT, OCT, OATP) Interactions In Vitro

The metabolic profile and potential for drug-drug interactions of Teneligliptin have been characterized through a series of in vitro investigations focusing on its relationship with various enzymes and transporters.

Interaction with Drug-Metabolizing Enzymes

In vitro studies have identified that the metabolism of Teneligliptin primarily involves Cytochrome P450 (CYP) 3A4 and Flavin-containing monooxygenase 3 (FMO3). mims.comnih.govrjptonline.org CYP2D6 and FMO1 are considered minor contributors to its metabolism. mims.comnih.gov

Teneligliptin demonstrates a weak inhibitory effect on certain enzymes. nih.govnih.gov The half-maximal inhibitory concentrations (IC50) have been determined, indicating a low potential for potent inhibition. mims.comrwandafda.gov.rwamazonaws.commoph.go.th Conversely, in vitro assays show that Teneligliptin does not inhibit a range of other CYP isozymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C8/9, CYP2C19, and CYP2E1. mims.comrwandafda.gov.rwamazonaws.com Furthermore, studies confirm that Teneligliptin does not induce the expression of CYP1A2 or CYP3A4. nih.govnih.govresearchgate.net

| Enzyme | Interaction Type | Finding | IC50 Value (µmol/L) | Reference |

|---|---|---|---|---|

| CYP3A4 | Metabolism (Major) | Teneligliptin is a substrate. | N/A | mims.comnih.govrjptonline.org |

| FMO3 | Metabolism (Major) | Teneligliptin is a substrate. | N/A | mims.comnih.gov |

| CYP2D6 | Metabolism (Minor) | Teneligliptin is a substrate. | N/A | mims.comnih.gov |

| FMO1 | Metabolism (Minor) | Teneligliptin is a substrate. | N/A | mims.comnih.gov |

| CYP3A4 | Inhibition | Weak inhibitor. | 197.5 | mims.comrwandafda.gov.rwamazonaws.commoph.go.th |

| CYP2D6 | Inhibition | Weak inhibitor. | 489.4 | mims.comrwandafda.gov.rwamazonaws.commoph.go.th |

| FMO | Inhibition | Weak inhibitor. | 467.2 | mims.comrwandafda.gov.rwamazonaws.commoph.go.th |

| CYP1A2, CYP3A4 | Induction | No induction observed. | N/A | nih.govnih.govresearchgate.net |

Interaction with Drug Transporters

The interaction of Teneligliptin with various drug transporters has also been evaluated in vitro. It has been identified as a substrate for P-glycoprotein (P-gp). nih.govmoph.go.thmims.comnafdac.gov.ng In terms of inhibition, Teneligliptin demonstrates some activity against P-gp and the organic anion transporter 3 (OAT3), though the effects are considered weak. nih.govmoph.go.thmims.comnafdac.gov.ng No inhibitory effects were observed for other key transporters. moph.go.thmims.comnafdac.gov.ng

| Transporter | Interaction Type | Finding | IC50 Value / % Inhibition | Reference |

|---|---|---|---|---|

| P-glycoprotein (P-gp) | Substrate | Teneligliptin is a substrate. | N/A | nih.govmoph.go.thmims.comnafdac.gov.ng |

| P-glycoprotein (P-gp) | Inhibition | Inhibited digoxin (B3395198) transport. | 42.5% inhibition at 99 µmol/L | moph.go.thmims.comnafdac.gov.ng |

| OAT3 | Inhibition | Weak inhibitor. | 99.2 µmol/L | moph.go.thmims.comnafdac.gov.ng |

| OAT1 | Inhibition | No inhibitory effect. | N/A | moph.go.thmims.comnafdac.gov.ng |

| OCT2 | Inhibition | No inhibitory effect. | N/A | moph.go.thmims.comnafdac.gov.ng |

| OATP1B1 | Inhibition | No inhibitory effect. | N/A | moph.go.thmims.comnafdac.gov.ng |

| OATP1B3 | Inhibition | No inhibitory effect. | N/A | moph.go.thmims.comnafdac.gov.ng |

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Teneligliptin Hydrobromide in Animal Models

Pharmacokinetics in Non-Human Species

The preclinical pharmacokinetic profile of teneligliptin (B1682743) has been evaluated in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for predicting the drug's behavior in humans.

Absorption and Time to Peak Plasma Concentration (Tmax) in Animal Models

Following oral administration in rats, teneligliptin is rapidly absorbed. nih.govijpscr.info Mean peak plasma concentration (Tmax) is reached in approximately 0.75 to 0.88 hours. nih.govijpscr.info Studies in monkeys also demonstrate rapid absorption. medchemexpress.com

Tissue Distribution and Accumulation Patterns in Rats

After oral administration of radiolabeled [14C]teneligliptin to Sprague-Dawley rats, the compound was found to be widely distributed throughout the body. nih.govnih.gov The highest concentrations of radioactivity were observed in the kidney and liver, followed by the lung, spleen, and pituitary gland. nih.govijpscr.infonih.govnih.govresearchgate.nettheadl.com

The time to reach maximum concentration in most tissues was 0.5 hours. nih.gov However, in the testis, epididymis, and cecum, the peak was observed at 5 hours, and in the large intestine, it was at 12 hours. nih.gov The elimination of [14C]teneligliptin was slower in tissues with high dipeptidyl peptidase-4 (DPP-4) activity, such as the kidney, liver, and lung, when compared to tissues with low DPP-4 expression like the heart and pancreas. nih.govtheadl.com In the kidney, the majority of the radioactivity was identified as unchanged teneligliptin. nih.govresearchgate.nettheadl.com

Table 1: Tissue Distribution of [14C]teneligliptin in Sprague-Dawley Rats after a Single Oral Dose

| Tissue | Time to Maximum Concentration (hours) |

| Most Tissues | 0.5 |

| Testis | 5 |

| Epididymis | 5 |

| Cecum | 5 |

| Large Intestine | 12 |

Data sourced from a study on Sprague-Dawley rats. nih.gov

Metabolic Pathways and Enzyme Systems in Animal Models

In animal models, including rats and monkeys, teneligliptin is metabolized into five primary metabolites (M1, M2, M3, M4, and M5). researchgate.netcentaurpharma.com In vitro studies have identified the key enzymes involved in its metabolism. The major enzymes responsible are cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3). nih.govnih.govfda.gov.phajantapharma.com.ph Flavin-containing monooxygenase 1 (FMO1) and CYP2D6 play minor roles in its metabolism. nih.govfda.gov.phajantapharma.com.ph Teneligliptin itself shows weak inhibitory effects on CYP2D6, CYP3A4, and FMO and does not induce CYP1A2 or CYP3A4. researchgate.netcentaurpharma.comnih.gov

Excretion Pathways and Mass Balance Studies in Rats

Mass balance studies in rats using [14C]teneligliptin have shown that the compound and its metabolites are eliminated through both urinary and fecal routes. researchgate.netnih.gov Following a single oral dose, approximately 45.4% of the administered radioactivity is excreted in the urine and 46.5% in the feces over 216 hours. centaurpharma.comfda.gov.ph

Half-Life and Systemic Clearance in Preclinical Species

The elimination half-life of teneligliptin varies between plasma and different tissues in rats. The plasma half-life of radioactivity from [14C]teneligliptin has been measured at 6.5 hours. nih.gov In contrast, the elimination half-life from the kidney and liver is significantly longer, at approximately 68.3 and 69.0 hours, respectively. nih.govnih.govresearchgate.nettheadl.com This prolonged tissue retention is about 10 times greater than the plasma half-life. nih.govnih.govresearchgate.nettheadl.com In monkeys, teneligliptin also exhibits an excellent pharmacokinetic profile. medchemexpress.com

Table 2: Elimination Half-Life of [14C]teneligliptin in Rats

| Compartment | Elimination Half-Life (hours) |

| Plasma | 6.5 |

| Kidney | 68.3 |

| Liver | 69.0 |

Data from studies in rats. nih.govnih.govresearchgate.nettheadl.com

Influence of High Binding Affinity for DPP-4 on Tissue Distribution in Animal Models

The high binding affinity of teneligliptin for DPP-4 significantly influences its tissue distribution. nih.govnih.govresearchgate.nettheadl.com Studies comparing wild-type rats with DPP-4-deficient rats have demonstrated that the elimination of [14C]teneligliptin from tissues with high DPP-4 expression (kidney, liver, and lung) is notably slower in wild-type rats. nih.govtheadl.com This difference is particularly pronounced in the kidney. nih.govtheadl.com Conversely, in tissues with low DPP-4 expression, such as the heart and pancreas, no significant difference in teneligliptin concentrations was observed between the two rat strains. nih.govresearchgate.nettheadl.com This suggests that the strong binding to DPP-4 leads to the retention of teneligliptin in tissues where the enzyme is abundant. nih.govresearchgate.nettheadl.com

Pharmacodynamics in Animal Models

The preclinical pharmacodynamic properties of teneligliptin hydrobromide have been extensively evaluated in various animal models, demonstrating its efficacy in inhibiting its target enzyme, modulating glucose and lipid metabolism, and ameliorating diabetic complications.

Plasma DPP-4 Inhibition and Duration of Action in Rats (e.g., ED50)

In animal studies, teneligliptin has been shown to be a potent and long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4). Oral administration of teneligliptin to Wistar rats led to the inhibition of plasma DPP-4 with an ED50 of 0.41 mg/kg. nih.gov A key characteristic of teneligliptin observed in these preclinical models is the sustained inhibition of plasma DPP-4, with effects lasting for at least 24 hours after a single dose. nih.gov This prolonged duration of action is a significant pharmacodynamic feature.

To display the table, click on the "expand" button.

Table 1: DPP-4 Inhibition by Teneligliptin in Wistar Rats

| Parameter | Value | Animal Model |

| ED50 (Oral) | 0.41 mg/kg | Wistar Rats |

| Duration of Action | Sustained at 24 hours | Wistar Rats |

Effects on Incretin (B1656795) Hormones and Glucose Homeostasis in Animal Models (e.g., GLP-1, GIP, insulin (B600854), glucagon (B607659) levels, glucose excursions in Zucker fatty rats)

Teneligliptin's primary mechanism of improving glycemic control is through the potentiation of the incretin system. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released by the intestine after a meal and enhance glucose-dependent insulin secretion. nih.govimpactfactor.org DPP-4 is the enzyme responsible for the rapid degradation of these hormones. nih.gov

Studies in Zucker fatty rats, a model of obesity and insulin resistance, have demonstrated the efficacy of teneligliptin in this regard. nih.govmdpi.com An oral carbohydrate-loading test in these rats showed that teneligliptin at doses of 0.1 mg/kg and higher increased the maximum levels of plasma GLP-1 and insulin, which in turn reduced glucose excursions. nih.gov This effect on glucose control was observed for over 12 hours after a 1 mg/kg dose. nih.gov Repeated administration of teneligliptin for two weeks in Zucker fatty rats also resulted in reduced glucose excursions during an oral carbohydrate-loading test. nih.gov Furthermore, teneligliptin has been shown to effectively suppress the secretion of glucagon after meals, contributing to the improvement of postprandial hyperglycemia. nih.gov

To display the table, click on the "expand" button.

Table 2: Effects of Teneligliptin on Glucose Homeostasis in Zucker Fatty Rats

| Parameter | Effect | Animal Model |

| Plasma GLP-1 | Increased | Zucker fatty rats |

| Plasma Insulin | Increased | Zucker fatty rats |

| Glucose Excursions | Reduced | Zucker fatty rats |

| Plasma Glucagon | Suppressed postprandially | Animal models |

Modulation of Lipid Profiles (e.g., triglycerides, free fatty acids) in Animal Models

Beyond its effects on glucose metabolism, teneligliptin has demonstrated beneficial effects on lipid profiles in preclinical models. In an oral fat-loading test conducted in Zucker fatty rats, a single 1 mg/kg dose of teneligliptin reduced the excursions of both triglycerides and free fatty acids. nih.gov Furthermore, the repeated administration of teneligliptin over a two-week period to Zucker fatty rats led to a decrease in the plasma levels of triglycerides and free fatty acids under non-fasting conditions. nih.gov These findings suggest that teneligliptin may help to mitigate the dyslipidemia often associated with type 2 diabetes. nih.gov The reduction in triglyceride and free fatty acid levels is thought to be a consequence of the increased levels of active GLP-1 and insulin. nih.gov

To display the table, click on the "expand" button.

Table 3: Effects of Teneligliptin on Lipid Profiles in Animal Models

| Parameter | Effect | Animal Model |

| Triglyceride Excursions | Reduced | Zucker fatty rats |

| Free Fatty Acid Excursions | Reduced | Zucker fatty rats |

| Plasma Triglycerides (non-fasting) | Decreased | Zucker fatty rats |

| Plasma Free Fatty Acids (non-fasting) | Decreased | Zucker fatty rats |

Amelioration of Diabetic Complications in Preclinical Models

The therapeutic potential of teneligliptin extends to the amelioration of chronic diabetic complications, as evidenced by studies in various preclinical models.

In spontaneously type 2 diabetic Goto-Kakizaki rats, long-term administration of teneligliptin has been shown to ameliorate diabetic polyneuropathy. medchemexpress.comsigmaaldrich.cn This suggests a potential neuroprotective role for teneligliptin in the context of diabetes.

Teneligliptin has demonstrated significant cardioprotective effects in preclinical models of diabetic cardiomyopathy. In streptozotocin (B1681764) (STZ)-induced diabetic mice, a model for type 1 diabetes, treatment with teneligliptin alleviated myocardial hypertrophy. wjgnet.comnih.gov It also improved heart function parameters and reduced the levels of markers associated with cardiomyocyte damage, such as creatine (B1669601) kinase-MB, aspartate transaminase, and lactate (B86563) dehydrogenase. wjgnet.comnih.gov Mechanistically, these beneficial effects have been linked to the inhibition of the NLRP3 inflammasome, a key component of the inflammatory response, in the heart of diabetic mice. nih.govnih.gov Teneligliptin was also found to reduce the expression of NADPH oxidase 4, a source of reactive oxygen species. nih.govwindows.net

To display the table, click on the "expand" button.

Table 4: Effects of Teneligliptin on Diabetic Complications in Preclinical Models

| Complication | Effect of Teneligliptin | Animal Model |

| Diabetic Polyneuropathy | Ameliorated | Spontaneously type 2 diabetic Goto-Kakizaki rats |

| Diabetic Cardiomyopathy | Mitigated | STZ-induced diabetic mice |

| Myocardial Hypertrophy | Alleviated | STZ-induced diabetic mice |

| Heart Function | Improved | STZ-induced diabetic mice |

| Myocardial Injury Markers | Reduced | STZ-induced diabetic mice |

Obesity and Related Manifestations (e.g., adipocyte hypertrophy, hepatic steatosis) in High-Fat Diet Induced Obesity Models

In preclinical studies utilizing high-fat diet (HFD)-induced obese mice, teneligliptin has demonstrated significant efficacy in mitigating obesity and its associated metabolic complications. medchemexpress.comnih.gov Treatment with teneligliptin has been shown to prevent HFD-induced body weight gain. nih.gov This effect is accompanied by a notable reduction in adipocyte hypertrophy and hepatic steatosis. medchemexpress.comresearchgate.net

One study revealed that in mice treated with teneligliptin, the mean adipocyte size was significantly smaller compared to the vehicle-treated HFD group. researchgate.net Specifically, the mean adipocyte size in the 60-mg/kg treatment group was 44% of that in the vehicle group. researchgate.net Furthermore, teneligliptin treatment led to a 34% reduction in hepatic triglyceride levels compared to the vehicle group, indicating a substantial improvement in hepatic steatosis. researchgate.net These findings suggest that teneligliptin not only helps in controlling body weight but also addresses the pathological changes in adipose tissue and the liver associated with diet-induced obesity. researchgate.netbiomedpharmajournal.org

Studies in ovariectomized mice on a high-fat diet, a model for postmenopausal obesity, have also shown that teneligliptin markedly improves body weight, fat accumulation, and hepatic steatosis. nih.gov The compound has been observed to increase oxygen consumption, suggesting an enhancement of energy expenditure as a potential mechanism for its anti-obesity effects. nih.govbiomedpharmajournal.org

Table 1: Effect of Teneligliptin on Obesity and Related Manifestations in High-Fat Diet Models

| Parameter | Animal Model | Treatment Group | Outcome | Citation |

|---|---|---|---|---|

| Body Weight | High-fat diet-induced obese mice | Teneligliptin | Significant prevention of body weight gain | nih.gov |

| Adipocyte Hypertrophy | High-fat diet-induced obese mice | Teneligliptin (60 mg/kg) | Mean adipocyte size reduced to 44% of vehicle group | researchgate.net |

| Hepatic Steatosis | High-fat diet-induced obese mice | Teneligliptin (60 mg/kg) | Hepatic triglyceride levels reduced to 34% of vehicle group | researchgate.net |

| Fat Accumulation | Ovariectomized mice on a high-fat diet | Teneligliptin | Marked improvement in fat accumulation | nih.gov |

| Energy Expenditure | High-fat diet-induced obese mice | Teneligliptin | Increased oxygen consumption | nih.gov |

Endothelial Cell Injury and Vascular Adhesion Molecule (ICAM-1) Modulation in Rat Cardiac Microvascular Endothelial Cells

Teneligliptin has exhibited protective effects on the vascular endothelium in preclinical models. In a study involving rat cardiac microvascular endothelial cells (CMECs) subjected to hypoxia/reoxygenation (H/R)-induced injury, pretreatment with teneligliptin demonstrated a significant protective capacity. nih.govsci-hub.seuni.lu

The protective effects of teneligliptin are, in part, attributed to its ability to modulate the expression of vascular adhesion molecules. Specifically, teneligliptin has been shown to suppress the H/R-induced increase in the expression of Intercellular Adhesion Molecule-1 (ICAM-1). nih.govuni.lumedchemexpress.com This modulation is significant as ICAM-1 plays a crucial role in the adhesion of leukocytes to the endothelium, a key step in the inflammatory process associated with vascular damage. By downregulating ICAM-1, teneligliptin can reduce the inflammatory response within the microvasculature. nih.govuni.lu

The suppression of ICAM-1 by teneligliptin is linked to the inhibition of the transcriptional factor Egr-1, which is involved in regulating the production of cytokines and vascular adhesion molecules. nih.govsci-hub.se These findings highlight a direct vascular protective role for teneligliptin, independent of its glucose-lowering effects. nih.gov

Table 2: Effect of Teneligliptin on Endothelial Cell Injury and ICAM-1 Modulation

| Cell Model | Condition | Treatment | Key Findings | Citation |

|---|---|---|---|---|

| Rat Cardiac Microvascular Endothelial Cells (CMECs) | Hypoxia/Reoxygenation (H/R) | Teneligliptin | Suppressed H/R-induced ICAM-1 expression | nih.govuni.lumedchemexpress.com |

| Rat Cardiac Microvascular Endothelial Cells (CMECs) | Hypoxia/Reoxygenation (H/R) | Teneligliptin | Inhibited the expression of transcriptional factor Egr-1 | nih.govsci-hub.se |

| Rat Cardiac Microvascular Endothelial Cells (CMECs) | Hypoxia/Reoxygenation (H/R) | Teneligliptin | Reduced H/R-induced cell injury and improved cell viability | nih.govsci-hub.se |

Antioxidative Properties and Induction of Antioxidant Cascade in Preclinical Models

A growing body of evidence from preclinical studies suggests that teneligliptin possesses significant antioxidative properties. nih.govnih.gov These properties contribute to its protective effects in various tissues and cell types. Teneligliptin has been shown to directly scavenge hydroxyl radicals (·OH), a highly reactive oxygen species. nih.govmdpi.com

In studies on human umbilical vein endothelial cells (HUVECs) exposed to high glucose, teneligliptin demonstrated the ability to promote the antioxidant response. researchgate.net It was found to reduce the levels of reactive oxygen species (ROS) and induce the expression of Nrf2-target genes, which are key components of the cellular antioxidant defense system. researchgate.net This suggests that teneligliptin can induce the antioxidant cascade, thereby enhancing the cell's ability to combat oxidative stress. nih.govnih.gov

Furthermore, teneligliptin has been shown to suppress the production of ROS in rat cardiac microvascular endothelial cells subjected to hypoxia/reoxygenation. nih.govsci-hub.semedchemexpress.com This effect is associated with the inhibition of NADPH oxidase 4 (NOX4) expression, a major source of ROS in the vasculature, and the promotion of glutathione (B108866) production, a critical endogenous antioxidant. nih.govsci-hub.se Interestingly, the antioxidant properties of teneligliptin have been observed to be independent of its DPP-4 inhibitory activity, as demonstrated in DPP-4-deficient animals. mdpi.com

Table 3: Antioxidative Properties of Teneligliptin in Preclinical Models

| Model | Key Findings | Mechanism | Citation |

|---|---|---|---|

| Chemical Assay | Direct scavenging of hydroxyl radicals (·OH) | Direct radical scavenging | nih.govmdpi.com |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Reduced ROS levels and induced Nrf2-target gene expression | Induction of the antioxidant cascade | researchgate.net |

| Rat Cardiac Microvascular Endothelial Cells (CMECs) | Suppressed ROS production | Inhibition of NOX4 expression and promotion of glutathione production | nih.govsci-hub.se |

| DPP-4-deficient animals | Exhibited antioxidant properties | DPP-4-independent mechanism | mdpi.com |

Pharmaceutical Formulation Science and Drug Delivery Systems of Teneligliptin Hydrobromide

Development of Novel Drug Delivery Systems

The pharmaceutical development of Teneligliptin (B1682743) hydrobromide has seen significant advancements, with a focus on creating more patient-compliant and efficient delivery systems. Researchers have explored various novel formulations to enhance its therapeutic efficacy and bioavailability. ijndd.inresearchgate.net

Oral Dispersible Films/Strips

A notable area of innovation is the development of oral dispersible films (ODFs) or strips. researchgate.netipinnovative.com This drug delivery system offers a convenient alternative for patients, as it disintegrates rapidly in the mouth without the need for water. researchgate.netgrafiati.comipindexing.com

The solvent casting method is a prevalent technique for preparing these films. ijndd.inipinnovative.comresearchgate.net This process involves dissolving the drug and water-soluble polymers in an aqueous solution. ijndd.in The resulting solution is then cast onto a suitable surface and dried to form a thin film. ipinnovative.com

Polymer and plasticizer selection is a critical aspect of formulating ODFs. Various polymers have been investigated for their film-forming properties. For instance, studies have utilized polymers like Pullulan, HPMC E50, Pectin, and Sodium Carboxy Methylcellulose. researchgate.netijpsnonline.com Plasticizers such as propylene (B89431) glycol are incorporated to improve the flexibility and mechanical strength of the films. ipinnovative.comijpsnonline.com The concentration of these excipients is carefully optimized to achieve the desired film characteristics. ipinnovative.com Sweeteners like saccharin (B28170) and flavoring agents may also be added to improve palatability. ipinnovative.com

The physicochemical evaluation of these films is comprehensive. It includes assessing parameters like thickness, weight variation, moisture content, and folding endurance to ensure uniformity and stability. researchgate.netipinnovative.com For example, one study reported that all prepared Teneligliptin ODF formulations exhibited excellent folding endurance, indicating their robustness for handling and transportation. ijndd.inresearchgate.netgrafiati.com

Pellet Formulations

Another innovative approach involves the formulation of Teneligliptin hydrobromide hydrate (B1144303) into pellets. impactfactor.orgijddt.comresearcher.life Pelletization is an agglomeration process that converts fine powders into small, free-flowing, spherical units. impactfactor.org This technique can offer advantages such as uniform size and high drug-loading capacity. impactfactor.org

The extrusion-spheronization technique is a common method for producing these pellets. impactfactor.org This multi-step process includes mixing the drug and excipients, extruding the wet mass to form a spaghetti-like extrudate, and then spheronizing it to form uniform pellets. impactfactor.org

Excipient optimization is crucial for successful pellet formulation. impactfactor.orgijddt.com Studies have utilized a blend of excipients including microcrystalline cellulose (B213188) (MCC), lactose, crospovidone (as a disintegrant), and PVP K-30 (as a binder). impactfactor.orgijddt.com A 3² factorial design has been employed to optimize the concentrations of these excipients to achieve desired properties. impactfactor.orgijddt.com

The in vitro release of the drug from these pellets is a key performance indicator. impactfactor.orgijddt.com Research has shown that the in vitro drug release from formulated pellets can be comparable to that of marketed tablet formulations. impactfactor.org

Evaluation of Physicochemical Attributes and Performance of Formulations

A thorough evaluation of the physicochemical attributes and performance is essential to ensure the quality and efficacy of this compound formulations.

In Vitro Drug Release Kinetics and Dissolution Profiles

In vitro drug release studies are fundamental to understanding how a formulation will behave in the body. For oral dispersible films, dissolution studies are often carried out using apparatus like the Franz Diffusion Cell. ipinnovative.com Research has demonstrated that optimized ODF formulations can achieve rapid drug release, with some studies showing over 95% release within a short period. ipinnovative.comijpsnonline.com For instance, one optimized formulation (F3) showed 96.65% drug release within 5 minutes. ipinnovative.com Another study on an optimized ODF (T6) reported 95.90% drug release in 30 minutes. ijpsnonline.com

The drug release kinetics are also analyzed to understand the mechanism of release. Studies on Teneligliptin ODFs have indicated that the release often follows Korsmeyer-Peppas kinetics, suggesting a non-Fickian diffusion mechanism that involves both swelling and diffusion. ipinnovative.com In contrast, some studies on immediate-release tablets have shown that the drug release follows first-order kinetics. ijddt.com For nanosuspensions, zero-order kinetics have been observed. dntb.gov.ua

Solid dispersion techniques have also been explored to enhance the dissolution of poorly water-soluble this compound. asianjpr.com Using carriers like HPMC and PVP, studies have shown a significant increase in the in-vitro drug release compared to the pure drug alone. asianjpr.comasianjpr.com The kneading method, in particular with HPMC in a 1:2 ratio, demonstrated a superior dissolution profile. asianjpr.comasianjpr.com

Mechanical Properties and Handling Characteristics

The mechanical strength of oral dispersible films is crucial for their integrity during manufacturing, packaging, and patient handling. nih.gov Key parameters evaluated include folding endurance and tensile strength . ijpsnonline.comnih.gov

Folding endurance measures the flexibility and brittleness of the film. ipinnovative.com It is determined by repeatedly folding a film at the same place until it breaks. ipinnovative.com Studies have reported excellent folding endurance for Teneligliptin ODFs, with values as high as 282 ± 1.59, indicating good mechanical strength. ijndd.inijpsnonline.com

Tensile strength, which measures the force required to break the film, is another important mechanical property. ijpsnonline.comnih.gov One study on an optimized Teneligliptin ODF reported a tensile strength of 5.89. ijpsnonline.com The percentage elongation, which indicates the film's stretchability, was found to be 26.08 in the same study. ijpsnonline.com

Interactive Table: Mechanical Properties of an Optimized Teneligliptin ODF (T6 Formulation) ijpsnonline.com

| Parameter | Value |

| Folding Endurance | 282 ± 1.59 |

| Tensile Strength | 5.89 |

| % Elongation | 26.08 |

Drug Content Uniformity and Excipient Compatibility

Ensuring drug content uniformity is a critical quality control measure to guarantee consistent dosing. researchgate.netipinnovative.com For oral dispersible films, this is typically determined by dissolving a specific area of the film in a suitable medium and analyzing the drug concentration using UV-spectrophotometry. ipinnovative.com Studies have shown that the drug content in various formulations is generally satisfactory, with values often ranging from 85% to over 99%. ijndd.inipinnovative.comijpsnonline.com For example, an optimized ODF formulation (F3) had a drug content of 96.3%, while another (T6) reported a drug content of 99.90%. ijndd.inipinnovative.comijpsnonline.com

Excipient compatibility is investigated to ensure that there are no interactions between the drug and the excipients that could affect the stability or performance of the formulation. asianjpr.cominnovareacademics.inconicet.gov.arFourier-transform infrared spectroscopy (FTIR) is a common technique used for this purpose. ijpsnonline.comimpactfactor.orgasianjpr.com By comparing the FTIR spectra of the pure drug, individual excipients, and the physical mixture, researchers can detect any potential chemical interactions. asianjpr.comrjptonline.org Studies on this compound formulations, including pellets and solid dispersions, have consistently shown no significant chemical interactions between the drug and the polymers used, confirming their compatibility. impactfactor.orgijddt.comasianjpr.cominnovareacademics.in A simple, non-destructive FTIR spectroscopy method has also been developed and validated for the quantitative analysis of this compound hydrate in pharmaceutical formulations. researchgate.netjocpr.com

Interactive Table: Physicochemical Evaluation of Teneligliptin Formulations

| Formulation Type | Parameter | Method | Finding | Reference |

| Oral Dispersible Film (F3) | In Vitro Drug Release | Franz Diffusion Cell | 96.65% release in 5 minutes | ipinnovative.com |

| Oral Dispersible Film (T6) | In Vitro Drug Release | Dissolution Test | 95.90% release in 30 minutes | ijpsnonline.com |

| Oral Dispersible Film (T6) | Folding Endurance | Manual Folding | 282 ± 1.59 | ijpsnonline.com |

| Oral Dispersible Film (F3) | Drug Content | UV-Spectrophotometry | 96.3% | ijndd.inipinnovative.com |

| Oral Dispersible Film (T6) | Drug Content | UV-Spectrophotometry | 99.90% | ijpsnonline.com |

| Pellet Formulation | Excipient Compatibility | FTIR | No chemical interaction | impactfactor.orgijddt.com |

| Solid Dispersion | Excipient Compatibility | FTIR | No physical or chemical interactions | asianjpr.com |

Stability Studies of Formulations

The stability of a pharmaceutical formulation is a critical attribute, ensuring that the drug product maintains its quality, efficacy, and safety throughout its shelf life. For this compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, comprehensive stability studies are conducted under various environmental conditions to identify potential degradation pathways and to establish appropriate storage conditions and shelf life. ijpsr.com These studies are performed in accordance with International Council for Harmonisation (ICH) guidelines and involve subjecting the drug product to stress conditions such as heat, humidity, light, and different pH levels. dypvp.edu.inijpsr.com

Forced degradation studies are a key component of the stability testing program. These studies help to elucidate the intrinsic stability of the drug molecule and identify likely degradation products. d-nb.info This information is crucial for developing stability-indicating analytical methods that can accurately quantify the drug in the presence of its degradants. ijpsr.comnih.gov

Forced Degradation Studies

Forced degradation, or stress testing, of this compound has been extensively investigated to understand its degradation behavior under various harsh conditions. These studies typically involve exposing the drug substance or its formulation to acidic, alkaline, oxidative, thermal, and photolytic stress. ijpsr.comd-nb.info

Acidic and Alkaline Hydrolysis: this compound demonstrates varying stability in acidic and alkaline environments. In acidic conditions (e.g., 0.1 N HCl), some studies report significant degradation, with the formation of multiple degradation products. nih.govijpsr.com For instance, one study observed approximately 3.66% degradation of Teneligliptin when refluxed with 2 N HCl at 60°C for 30 minutes. nih.gov Conversely, other research suggests that the drug is relatively stable under acidic conditions. d-nb.inforjpbcs.com

Under alkaline conditions (e.g., 0.1 N NaOH), this compound is generally found to be more susceptible to degradation. dypvp.edu.intandfonline.com Studies have shown degradation ranging from 2.75% to as high as 23.73% depending on the concentration of the base and the temperature. nih.govijpsr.com The degradation in alkaline medium has been reported to follow first-order kinetics. dypvp.edu.in The significant degradation observed under both acidic and basic conditions underscores the importance of controlling the pH of liquid formulations and protecting solid dosage forms from acidic or basic environments.

Oxidative Degradation: Exposure to oxidative stress, typically using hydrogen peroxide (H₂O₂), has been shown to cause degradation of this compound. d-nb.infoamazonaws.com The extent of degradation can be significant, with one study reporting 27.94% degradation when exposed to 3% H₂O₂. ijpsr.com Another study investigating the kinetics of oxidative degradation found that it follows a first-order reaction. amazonaws.com These findings highlight the need to protect Teneligliptin formulations from oxidizing agents.

Thermal and Photolytic Degradation: The stability of this compound under thermal and photolytic stress has also been evaluated. While some studies indicate that the drug is relatively stable under thermal stress conditions, others have observed degradation upon heating. ijpsr.comd-nb.info For example, placing the drug in an oven at 105°C for 6 hours resulted in degradation. nih.gov Similarly, exposure to UV light has been shown to cause degradation in some studies, while others report it to be stable under photolytic conditions. d-nb.inforjptonline.org A study on the finished product in PVC/Aluminium blisters indicated that it should be protected from light. tmda.go.tz

The following table summarizes the findings from various forced degradation studies on this compound.

| Stress Condition | Reagents and Conditions | Observed Degradation (%) | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 2 N HCl, 60°C, 30 min | 3.66 | nih.gov |

| Acidic Hydrolysis | Not Specified | 23.73 | ijpsr.com |

| Alkaline Hydrolysis | 2 N NaOH, 60°C, 30 min | 2.75 | nih.gov |

| Alkaline Hydrolysis | 1N NaOH, 60°C | Highest degradation observed | dypvp.edu.in |

| Alkaline Hydrolysis | Not Specified | 7.97 | ijpsr.com |

| Oxidative Degradation | 20% v/v H₂O₂, 60°C, 30 min | 1.01 | nih.gov |

| Oxidative Degradation | 3% H₂O₂ | 27.94 | ijpsr.com |

| Thermal Degradation | 105°C, 6 h | Degradation observed | nih.gov |

| Photolytic Degradation | UV light, 7 days | Degradation observed | nih.gov |

Effect of Packaging

The packaging system plays a vital role in protecting the pharmaceutical product from environmental factors that can compromise its stability, such as moisture, light, and oxygen. The choice of primary packaging is therefore critical for maintaining the quality of this compound formulations throughout their shelf life.

Stability studies conducted on the finished product have provided insights into appropriate packaging. For example, a public assessment report indicated that Teneligliptin tablets have a shelf-life of 24 months when stored in PVC/Aluminium blisters and protected from light and temperatures not exceeding 30°C. tmda.go.tz The active pharmaceutical ingredient itself is recommended to be stored in high-density polyethylene (B3416737) transparent bags, protected from light and moisture, with a re-test period of 24 months. tmda.go.tz

These findings emphasize the importance of using packaging materials that provide adequate protection against light and moisture to ensure the long-term stability of this compound formulations.

Advanced Analytical Methodologies for Teneligliptin Hydrobromide Quantification and Characterization

Spectrophotometric Methods

Spectrophotometry, a cornerstone of analytical chemistry, offers simple, rapid, and cost-effective means for the determination of Teneligliptin (B1682743) Hydrobromide. These methods are particularly valuable for routine quality control analysis.

UV Spectrophotometry

UV-Visible spectrophotometry is widely utilized for the quantification of Teneligliptin Hydrobromide, both as a single agent and in combination with other drugs. The principle behind this technique lies in the measurement of the absorbance of light by the drug substance at a specific wavelength.

Simple UV spectrophotometric methods have been developed and validated for the determination of this compound Hydrate (B1144303) in active pharmaceutical ingredients (API) and pharmaceutical dosage forms. scispace.com One such method involves dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or distilled water, and measuring the absorbance at its maximum wavelength (λmax). scispace.comajpaonline.com For instance, in DMSO, this compound Hydrate exhibits a λmax at 267.2 nm, while in distilled water, the λmax is observed at 244 nm. scispace.comajpaonline.com These methods have demonstrated linearity over specific concentration ranges, typically between 10-100 µg/mL, with high correlation coefficients (r² > 0.999), indicating a strong relationship between concentration and absorbance. scispace.comajpaonline.com

For the simultaneous estimation of this compound with other drugs like Metformin (B114582) Hydrochloride, several UV spectrophotometric methods have been developed, including:

Simultaneous Equation (Vierordt's) Method: This method involves the measurement of absorbance at the λmax of each drug in a mixture. For the combination of Teneligliptin and Metformin, wavelengths such as 237 nm (λmax of Metformin) and 246 nm (λmax of Teneligliptin) have been utilized. japsonline.comjetir.org By solving a set of simultaneous equations, the concentration of each component can be determined.

Absorbance Ratio (Q-Absorbance) Method: This technique is based on the measurement of absorbance at two selected wavelengths. One is the iso-absorptive point (where both drugs have the same absorptivity), and the other is the λmax of one of the drugs. ajpaonline.comwjpr.net For instance, in the analysis of Dapagliflozin and Teneligliptin, an iso-absorptive point at 230 nm and the λmax of Dapagliflozin at 223 nm were used. wjpr.net

First Derivative Zero-Crossing Spectrophotometry: In this method, the first derivative of the absorption spectrum is calculated. The concentration of one drug is determined at the zero-crossing point of the other drug in the derivative spectrum. This technique enhances the resolution of overlapping spectra. For the simultaneous estimation of Teneligliptin and Metformin, measurements have been made at 237 nm and 246 nm in the first derivative spectra. japsonline.comjapsonline.comresearchgate.net Similarly, for Dapagliflozin and Teneligliptin, wavelengths of 223 nm and 243 nm have been employed. wjpr.net

Dual Wavelength Method: This method relies on the principle that the absorbance difference between two points on the spectrum is directly proportional to the concentration of the component of interest, while being independent of the interfering component. For the simultaneous estimation of Teneligliptin and Metformin, specific wavelength pairs have been selected for each drug where the other drug shows equal absorbance. rjptonline.orgpharmasm.com

Ratio Difference Spectrophotometry: This approach involves dividing the absorption spectrum of the mixture by that of one of the components (the divisor). The difference in absorbance at two specific wavelengths in the resulting ratio spectrum is then proportional to the concentration of the other component. This method has been successfully applied for the concurrent determination of Teneligliptin and Metformin. rjptonline.orgcitedrive.com

Absorbance Subtraction Method: This technique is useful when there is a significant overlap in the spectra of two drugs. It works by finding an isosbestic point and calculating an absorption factor. rjptonline.orgcitedrive.com

Interactive Data Table: UV Spectrophotometric Methods for this compound

| Method | Analyte(s) | Wavelength(s) (nm) | Solvent | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| Simple UV | This compound Hydrate | 267.2 | DMSO | 20-100 | 0.999 scispace.com |

| Simple UV | This compound Hydrate | 244 | Distilled Water | 10-50 | 0.9994 ajpaonline.com |

| Simultaneous Equation | Teneligliptin & Metformin | 237 & 246 | Methanol (B129727) | 1-20 (both) | >0.999 japsonline.com |

| Absorbance Ratio | Teneligliptin & Metformin | 237 & 247.5 | Methanol | 1-20 (both) | >0.999 japsonline.com |

| First Derivative | Teneligliptin & Metformin | 237 & 246 | Methanol | 1-20 (both) | >0.999 japsonline.com |

| Dual Wavelength | Teneligliptin & Metformin | 236 & 230.5 (Tene), 238 & 249 (Met) | Methanol | 5-25 (Tene), 2-10 (Met) | >0.99 pharmasm.com |

| Ratio Difference | Teneligliptin & Metformin | - | 0.1N NaOH | 2-12 (both) | >0.99 rjptonline.orgcitedrive.com |

| Absorbance Subtraction | Teneligliptin & Metformin | Isosbestic point | 0.1N NaOH | 2-12 (both) | >0.99 rjptonline.orgcitedrive.com |

Chromatographic Techniques

Chromatographic methods are powerful separation techniques that are widely used for the analysis of pharmaceutical compounds due to their high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) / Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly the reversed-phase mode (RP-HPLC), is the most extensively used technique for the analysis of this compound.

Numerous RP-HPLC methods have been developed and validated for the individual determination of Teneligliptin and its simultaneous estimation with other drugs. These methods typically employ a C18 column and a mobile phase consisting of a mixture of a buffer (e.g., phosphate (B84403) buffer, acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile, methanol). Detection is usually carried out using a UV detector at a specific wavelength.

The developed methods are validated according to the International Council for Harmonisation (ICH) guidelines, ensuring their linearity, precision, accuracy, specificity, and robustness.

Stability-indicating analytical methods are essential to demonstrate that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. Several stability-indicating RP-HPLC methods have been developed for this compound.

These methods involve subjecting the drug to various stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic degradation. The developed chromatographic method should be able to separate the intact drug from its degradation products. This allows for the identification and quantification of the degradation products, providing valuable information about the stability of the drug substance and formulation.

Method Development and Validation for Individual and Simultaneous Estimation

Ultra-Performance Liquid Chromatography (UPLC) / Ultra-Fast Liquid Chromatography (UFLC)

Ultra-Performance Liquid Chromatography (UPLC) and Ultra-Fast Liquid Chromatography (UFLC) are advanced forms of HPLC that utilize smaller particle size columns (typically <2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC.

UPLC and UFLC methods have been developed for the analysis of this compound, offering advantages in terms of speed and efficiency, which are particularly beneficial for high-throughput analysis in quality control laboratories. ajpaonline.com These methods are also validated as per ICH guidelines to ensure their reliability.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a simple, rapid, and cost-effective method for the determination of this compound in both bulk drug and tablet dosage forms. scholarsresearchlibrary.comtandfonline.com This technique utilizes aluminum plates pre-coated with silica (B1680970) gel 60 F254 as the stationary phase. scholarsresearchlibrary.comutu.ac.inbohrium.com

Several mobile phase compositions have been successfully employed for the chromatographic separation. One common solvent system consists of a mixture of toluene (B28343), chloroform, ethanol, and diethyl amine in a ratio of 4:4:1:1 (v/v/v/v). scholarsresearchlibrary.com This system yields a compact spot for this compound with a retention factor (Rf) value of approximately 0.16. scholarsresearchlibrary.com Another validated mobile phase is butanol:water:glacial acetic acid (6:2:2 v/v/v), which results in an Rf value of 0.65. utu.ac.in Other successful mobile phases include chloroform:methanol:ammonia (8:1:0.5 v/v/v) and Methanol:Toluene:Triethylamine (1:3:1% v/v). bohrium.comgavinpublishers.com

Densitometric analysis is typically carried out in the absorbance mode at wavelengths ranging from 229 nm to 254 nm. scholarsresearchlibrary.combohrium.com The method has demonstrated good linearity over various concentration ranges, such as 100–600 ng/spot and 250-1250 ng/band. scholarsresearchlibrary.comutu.ac.in

Interactive Table: HPTLC Method Parameters for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Stationary Phase | Silica gel 60 F254 aluminum plates scholarsresearchlibrary.com | Silica gel 60 F254 aluminum plates utu.ac.in | Silica gel 60F254 aluminum plates bohrium.com | Silica gel 60F254 aluminum plates gavinpublishers.com |

| Mobile Phase | Toluene: Chloroform: Ethanol: Diethyl amine (4:4:1:1 v/v/v/v) scholarsresearchlibrary.com | Butanol: Water: Glacial Acetic Acid (6:2:2 v/v/v) utu.ac.in | Chloroform: Methanol: Ammonia (8:1:0.5 v/v/v) bohrium.com | Methanol: Toluene: Triethylamine (1:3:1% v/v) gavinpublishers.com |

| Detection Wavelength | 254 nm scholarsresearchlibrary.com | 245 nm utu.ac.in | 229 nm bohrium.com | 245 nm gavinpublishers.com |

| Rf Value | 0.16 ± 0.01 scholarsresearchlibrary.com | 0.65 utu.ac.in | Not Specified | 0.63 gavinpublishers.com |

| Linearity Range | 100–600 ng/spot scholarsresearchlibrary.com | 250–1250 ng/band utu.ac.in | 250–3000 ng/band bohrium.com | 500-3000 ng/spot gavinpublishers.com |

| Correlation Coefficient (r²) | 0.998 scholarsresearchlibrary.com | 0.998 utu.ac.in | Not Specified | Not Specified |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly sensitive and specific method for the determination of potential genotoxic impurities and residual solvents in Teneligliptin. researchgate.netjapsonline.com This technique is crucial for ensuring the purity and safety of the final drug product.

For instance, a GC-MS method has been developed to estimate the genotoxic impurity p-anisaldehyde in Teneligliptin. researchgate.net The method typically employs a DB-1 (100% dimethylpolysiloxane) capillary column and helium as the carrier gas. researchgate.netjapsonline.com Another application involves the determination of tetra-n-butylammonium bromide (TBAB), a phase transfer catalyst used in the synthesis of Teneligliptin, using a DB-1 capillary column with helium as the carrier gas. japsonline.com Detection is often performed in selective ion monitoring (SIM) mode for enhanced sensitivity. japsonline.com

Interactive Table: GC-MS Method Parameters for Impurity Analysis in Teneligliptin

| Parameter | Method for p-anisaldehyde researchgate.net | Method for TBAB japsonline.com | Method for Sulfonate Esters japsonline.com |

| Column | DB-1 (100% dimethylpolysiloxane) | DB-1 capillary column (60 m × 0.32 mm × 0.25 μm) | Not Specified |

| Carrier Gas | Not Specified | Helium | Helium |

| Detector | Mass Spectrometry (MS) | Mass Spectrometry (MSD) | Mass Spectrometry (MS) |

| Detection Mode | Not Specified | Selective Ion Monitoring (SIM) | Selective Ion Monitoring (SIM) |

| Analytes | p-Anisaldehyde | tetra-n-butylammonium bromide (TBAB) | Methyl 1-octanesulfonate (MOS), Ethyl 1-octanesulfonate (EOS), Butyl 1-octanesulfonate (BOS) |

| Injector Temperature | Not Specified | 230°C | 240°C |

| Ion Source Temperature | Not Specified | 250°C | 230°C |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the characterization of impurities and for the quantification of Teneligliptin in various matrices. rjptonline.orgrjptonline.org These methods offer high selectivity and sensitivity. hrpub.org

For the characterization of impurities, a C18 reverse-phase column is often used with a mobile phase consisting of methanol and ammonium (B1175870) formate (B1220265) (80:20). rjptonline.orgrjptonline.org The flow rate is typically maintained at 0.5 mL/min. rjptonline.orgrjptonline.org Mass spectrometric detection is performed using a triple quadrupole mass spectrometer, with a scan range of m/z 50 to 500. rjptonline.orgrjptonline.org This technique has been successfully used to identify and characterize key impurities in Teneligliptin bulk drug substances. rjptonline.orgrjptonline.org

LC-MS/MS has also been employed for the quantification of Teneligliptin, often in combination with other drugs like metformin, in human plasma for pharmacokinetic studies. sphinxsai.com

Interactive Table: LC-MS Method Parameters for Teneligliptin Analysis

| Parameter | Impurity Characterization rjptonline.orgrjptonline.org |

| Chromatographic System | RP-UFLC / Preparative HPLC |

| Column | C18 reverse phase |

| Mobile Phase | Methanol and Ammonium Formate (80:20) |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometer | Triple Quadrupole |

| Scan Range (m/z) | 50 to 500 |

| Application | Identification and characterization of impurities |

Validation Parameters According to Regulatory Guidelines (e.g., ICH)

Method validation is a critical requirement of regulatory bodies like the International Council for Harmonisation (ICH) to ensure that an analytical method is suitable for its intended purpose. scholarsresearchlibrary.comresearchgate.net The validation of analytical methods for this compound encompasses several key parameters. ijtsrd.com

Specificity and Selectivity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govrasayanjournal.co.in For HPTLC methods, specificity is demonstrated by the separation of Teneligliptin from its degradation products and other excipients, with no interference at the Rf value of the analyte. utu.ac.in In HPLC and LC-MS methods, specificity is confirmed by the absence of interfering peaks at the retention time of Teneligliptin in blank and placebo chromatograms. nih.govrjptonline.org Peak purity evaluation by comparing spectra at different points of the peak also affirms specificity. rasayanjournal.co.in

Linearity and Range

Linearity demonstrates that the response of the analytical procedure is directly proportional to the concentration of the analyte. ajptr.com For this compound, linearity has been established over various concentration ranges depending on the analytical technique. HPTLC methods have shown linearity in ranges such as 100-600 ng/spot and 250-1250 ng/band, with correlation coefficients (r²) consistently close to 0.999. scholarsresearchlibrary.comutu.ac.in HPLC methods have demonstrated linearity in ranges like 10-90 µg/mL and 5-30 µg/mL, also with high correlation coefficients. nih.govwjpsonline.com

Interactive Table: Linearity and Range Data for this compound

| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Reference |

| HPTLC | 100–600 ng/spot | 0.998 | scholarsresearchlibrary.com |

| HPTLC | 250–1250 ng/band | 0.998 | utu.ac.in |

| HPLC | 10-90 µg/ml | 0.998 | wjpsonline.com |

| HPLC | 5-30 µg/mL | 0.999 | nih.gov |

| UV Spectrophotometry | 10–90 μg/mL | 0.999 | scholarsresearchlibrary.com |

| GC-MS (for p-anisaldehyde) | 0.38–56 ppm | 0.9997 | researchgate.net |

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value and is often determined through recovery studies. ajptr.com For Teneligliptin, accuracy studies performed at different concentration levels (e.g., 80%, 100%, and 120%) have shown recovery values typically within the range of 97% to 103%. scholarsresearchlibrary.combohrium.comrjptonline.org

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. gavinpublishers.com It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). gavinpublishers.com For Teneligliptin analysis, the relative standard deviation (%RSD) for precision studies is consistently found to be less than 2%, indicating high precision of the developed methods. gavinpublishers.comijpsr.com

Interactive Table: Accuracy and Precision Data for this compound

| Analytical Method | Accuracy (% Recovery) | Precision (%RSD) | Reference |

| HPTLC | 98.58 – 99.24% | < 2% | utu.ac.in |

| HPTLC | 98.31-100.51% | < 2% | gavinpublishers.com |

| HPTLC | 96% - 103% | < 2% | bohrium.com |

| HPLC | 92.08- 100.30% | < 2% | wjpsonline.com |

| HPLC | 99.35-99.94% | < 2% | nih.gov |

| GC-MS (for p-anisaldehyde) | Average recovery of 93% | RSD < 5.20% | researchgate.net |

Limit of Detection (LOD) and Limit of Quantification (LOQ)